molecular formula C19H19N3O B2619053 (Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 536725-96-9

(Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No. B2619053
CAS RN: 536725-96-9
M. Wt: 305.381
InChI Key: AQRUBAPSSKSDKQ-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one, also known as MPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPP is a pyrazolone derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of (Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one is not fully understood, but it is thought to involve the formation of a Schiff base between the pyrazolone moiety of (Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one and a nucleophile in the target molecule. This can lead to changes in the conformation or activity of the target molecule, resulting in the observed biochemical and physiological effects of (Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one.
Biochemical and Physiological Effects
(Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters, and their inhibition by (Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one can lead to increased levels of neurotransmitters in the brain. (Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one has also been found to have antioxidant properties, which may contribute to its ability to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one in lab experiments is its selectivity for ROS, which allows for specific detection of these molecules in cells. (Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using (Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one is its potential toxicity, which can vary depending on the concentration and duration of exposure. Careful dose-response studies are necessary to ensure that (Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one is used safely in lab experiments.

Future Directions

There are several future directions for research on (Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one, including the development of new derivatives that have improved selectivity or activity, the exploration of its potential therapeutic applications in disease states characterized by elevated ROS levels, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal conditions for using (Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one in lab experiments, such as the appropriate concentration and duration of exposure.

Synthesis Methods

The synthesis of (Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one involves the reaction of 3-methyl-4-oxo-1-phenyl-1,4-dihydropyrazole-5-carboxylic acid ethyl ester with phenethylamine in the presence of acetic acid. The resulting product is a yellow solid that can be purified through recrystallization or chromatography. The yield of (Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent used.

Scientific Research Applications

(Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, and their levels are often elevated in various disease states. (Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one has been found to selectively react with ROS, producing a fluorescent signal that can be detected using microscopy or flow cytometry. This makes (Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one a valuable tool for studying the role of ROS in disease processes and for developing new therapies that target ROS.

properties

IUPAC Name

5-methyl-2-phenyl-4-(2-phenylethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-15-18(14-20-13-12-16-8-4-2-5-9-16)19(23)22(21-15)17-10-6-3-7-11-17/h2-11,14,21H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSHVHZSHPDPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788342
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(Z)-3-methyl-4-((phenethylamino)methylene)-1-phenyl-1H-pyrazol-5(4H)-one

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